molecular formula C16H14FN3O3S B5491112 4-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

4-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

Cat. No. B5491112
M. Wt: 347.4 g/mol
InChI Key: LJSKDSMCPCJXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects that make it a promising candidate for future research.

Mechanism of Action

The mechanism of action of 4-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide involves its ability to interact with specific biomolecules and enzymes in the body. It has been shown to selectively bind to certain proteins and enzymes, thereby altering their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide are varied and depend on the specific application. It has been shown to induce apoptosis in cancer cells, inhibit enzyme activity, and act as a fluorescent probe for detecting specific biomolecules.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide in lab experiments include its ability to selectively bind to specific biomolecules and enzymes, its fluorescent properties, and its potential as an anticancer agent. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several future directions for research on 4-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide. These include further studies on its potential as an anticancer agent, its use as a fluorescent probe for detecting specific biomolecules, and its interactions with specific enzymes and proteins in the body. Additionally, research on the toxicity and safety of this compound is necessary for its potential use in clinical applications.

Synthesis Methods

The synthesis of 4-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide involves several steps. The first step is the synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to its methyl ester form. The next step involves the reaction of the methyl ester with N-methyl-p-toluenesulfonamide to form the corresponding sulfonamide ester. Finally, the fluorine atom is introduced using a fluorinating reagent to obtain the desired compound.

Scientific Research Applications

4-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe to detect the presence of certain biomolecules. It has also been studied for its potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

4-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S/c1-20(24(21,22)14-9-7-13(17)8-10-14)11-15-18-16(19-23-15)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSKDSMCPCJXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.